6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine
Overview
Description
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is a chemical compound used in the preparation of N-Heterocyclic compounds for pharmaceutical use . It is an integral part of several kinase inhibitors and nucleoside drugs .
Synthesis Analysis
The synthesis of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine involves a one-pot cascade sequence for direct cyanation of pyrrole. Amination and cyclization with formamidine acetate complete the synthesis . The yield of triazine was doubled from 31% to 59%, and the synthetic step count was reduced from 4 to 2 .Molecular Structure Analysis
The molecular formula of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine is C6H5BrN4 . It has an average mass of 213.035 Da and a monoisotopic mass of 211.969757 Da .Chemical Reactions Analysis
The chemical reactions involving 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine are typically associated with its use in the synthesis of other compounds. For instance, it is used in the preparation of N-Heterocyclic compounds for pharmaceutical use .Physical And Chemical Properties Analysis
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine appears as a white or almost white powder .Scientific Research Applications
Cancer Therapy: Kinase Inhibition
The pyrrolo[2,1-f][1,2,4]triazine scaffold is a critical component in the development of kinase inhibitors used in cancer therapy. Kinase inhibitors target specific proteins or enzymes that are dysregulated in cancer cells, offering a more targeted approach compared to traditional chemotherapy . This compound has shown promise in the treatment of various cancers by inhibiting the activity of kinases, which are enzymes that play a crucial role in cell signaling and proliferation.
Antiviral Medications: Remdesivir
One of the most notable applications of this compound is its role as the parent moiety in the antiviral drug remdesivir . Remdesivir has been recognized for its effectiveness against a wide array of RNA viruses, including SARS/MERS-CoV, and was approved for emergency treatment of severe COVID-19 symptoms. The compound’s ability to interfere with the viral replication process makes it a valuable tool in antiviral therapy.
Antitumor Drugs: Brivanib Alaninate
Brivanib alaninate, an antitumorigenic drug approved by the US FDA in 2011, contains the pyrrolo[2,1-f][1,2,4]triazine moiety . It functions as an angiogenesis inhibitor, preventing the growth of new blood vessels that tumors need to grow and metastasize. This application highlights the compound’s potential in slowing down or stopping the progression of cancer.
EGFR Inhibitors: BMS-690514 and BMS-599626
The compound is also an active structural motif in drugs like BMS-690514 and BMS-599626, which are EGFR inhibitors currently in clinical phase II . These drugs target the epidermal growth factor receptor (EGFR), which is often overexpressed in various types of cancer, leading to uncontrolled cell growth.
Hedgehog Signaling Pathway Inhibitors
The hedgehog (Hh) signaling pathway is crucial for cell differentiation and tissue patterning during embryonic development. Abnormal activation of this pathway can lead to cancer. Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives have been studied as inhibitors of this pathway, offering a potential therapeutic strategy for treating cancers associated with it .
Treatment of Ebola and Other Emerging Viruses
Studies have indicated that analogs of pyrrolo[2,1-f][1,2,4]triazin-4-amine can be effective in the treatment of Ebola and other emerging viruses. These compounds interfere with the life cycle of the viruses, providing a means to combat infections that have limited treatment options .
Anti-Norovirus Activity
Recent reports have revealed the anti-norovirus activity of 4-aminopyrrolo[2,1-f][1,2,4]triazine C-nucleosides. These derivatives are capable of inhibiting both murine and human norovirus RNA-dependent RNA polymerase (RdRp), which is essential for viral replication . This application could lead to new treatments for norovirus, which is a leading cause of gastroenteritis globally.
Synthetic Lethality Approaches
Synthetic lethality arises when the simultaneous occurrence of two gene mutations leads to cell death, while each mutation alone is survivable. Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives are being explored for their potential to induce synthetic lethality in cancer cells, particularly in those with specific genetic vulnerabilities .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine research are promising. It is an integral part of several kinase inhibitors and nucleoside drugs, and its use in targeted therapy has gained much attention . The development of kinase inhibitors containing pyrrolo[2,1-F][1,2,4]triazine scaffold is a focus of recent advances .
properties
IUPAC Name |
6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYPBKFBMYMOGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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